3-Methyl-1H-indol-4-ol

Vue d'ensemble

Description

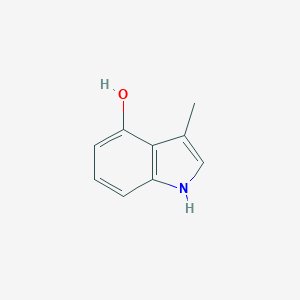

3-Methyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are prevalent in various biological systems, including amino acids like tryptophan . The compound this compound is characterized by a methyl group at the third position and a hydroxyl group at the fourth position on the indole ring, making it a unique and interesting molecule for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of indole derivatives, including classical synthesis methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . These methods typically involve the formation of the indole ring through various cyclization reactions under specific conditions.

Industrial Production Methods: Industrial production of 3-Methyl-1H-indol-4-ol often involves the use of starting materials like substituted anilines and aldehydes, followed by cyclization and functional group modifications. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-1H-indol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Applications De Recherche Scientifique

Biological Activities

3-Methyl-1H-indol-4-ol exhibits notable biological activities that make it a compound of interest in pharmacological research:

- Antibacterial Activity : Studies have indicated that this compound possesses antibacterial properties against certain strains of bacteria, suggesting potential use in developing new antimicrobial agents .

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, derivatives synthesized using biocatalysts demonstrated effectiveness against breast cancer cell lines (MCF-7) . These findings are significant in exploring alternatives to conventional chemotherapy.

Applications in Medicine

The therapeutic potential of this compound extends to various medical applications:

- Drug Development : Due to its structural similarity to other bioactive indole derivatives, it is being studied for its potential as a lead compound in drug discovery .

- Targeting Specific Pathways : The compound's ability to interact with biological targets allows for the exploration of its effects on specific molecular pathways involved in diseases, particularly cancer and bacterial infections .

Industrial Applications

Beyond its biological significance, this compound finds use in various industrial applications:

- Dyes and Fragrances : Its unique chemical structure allows for incorporation into formulations for dyes and fragrances.

- Agrochemicals : The compound's derivatives are also being explored for use as agrochemicals, contributing to pest control strategies .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and notable properties of this compound compared to related indole compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Methyl group at position 3; Hydroxyl at position 4 | Antibacterial and anticancer activities |

| Skatole | Methyl group at position 3 | Strong odor; found in feces |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Potential antidepressant properties |

| Indole | Basic structure of indole | Precursor for many bioactive compounds |

| Tryptophan | Amino acid; precursor to serotonin | Essential amino acid; neurotransmitter |

Mécanisme D'action

The mechanism of action of 3-Methyl-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

Indole: The parent compound with a similar structure but without the methyl and hydroxyl groups.

3-Methylindole: Similar structure but lacks the hydroxyl group at the fourth position.

4-Hydroxyindole: Similar structure but lacks the methyl group at the third position.

Uniqueness: 3-Methyl-1H-indol-4-ol is unique due to the presence of both a methyl group at the third position and a hydroxyl group at the fourth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

3-Methyl-1H-indol-4-ol, also known as 3-methylindole-4-ol, is an aromatic heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicine and industry, supported by relevant research findings.

Chemical Structure and Properties

This compound features a methyl group at the third position and a hydroxyl group at the fourth position of the indole framework. Its molecular formula is C₉H₉N₁O, and it exhibits moderate stability under standard laboratory conditions. The compound is soluble in organic solvents, facilitating its use in various chemical reactions.

Target Interactions

This compound interacts with various cellular targets, similar to other indole derivatives. These interactions can lead to significant changes in cellular processes. Notably, indole derivatives are known for their ability to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents.

Biochemical Pathways

The compound is a metabolite produced from tryptophan metabolism, catalyzed by intestinal microorganisms. This metabolic pathway highlights its potential role in gut health and systemic biological functions.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives synthesized from this compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7) using MTT assays .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(Indol-3-yl)-arylmethyl | MCF-7 | 12.5 | |

| 4-(Indol-3-yl)-arylmethyl | Human fibroblast | >50 |

Antibacterial Activity

Studies have shown that this compound possesses antibacterial properties against specific bacterial strains. Its efficacy varies depending on the bacterial type and concentration used in assays.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 25 µg/mL | |

| S. aureus | 15 µg/mL |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are essential in combating oxidative stress-related diseases. The antioxidant capacity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Pharmacokinetics

This compound adheres to Lipinski's rule of five, suggesting favorable absorption and permeability characteristics. This property is critical for its development as a potential therapeutic agent.

Case Studies and Research Findings

Case Study: Anticancer Evaluation

A study involving the synthesis of various derivatives of this compound highlighted their anticancer properties through in vitro assays on MCF-7 cells. The results indicated that specific modifications to the indole structure could enhance cytotoxicity, paving the way for further drug development .

Research Findings: Synthesis and Applications

The compound serves as a building block for synthesizing more complex indole derivatives, which are studied for their biological activities across multiple fields including medicine and industrial applications such as dyes and pigments.

Propriétés

IUPAC Name |

3-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRARARYUZMODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343447 | |

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-31-1 | |

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.